molecular formula C18H14ClN3O2 B2824648 2-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide CAS No. 922837-51-2

2-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide

Cat. No.: B2824648
CAS No.: 922837-51-2
M. Wt: 339.78
InChI Key: ODBNQFQEGMWIIU-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide is a synthetic benzamide derivative featuring a pyridazine heterocycle, supplied for research and development purposes. This compound is presented as a key chemical intermediate for medicinal chemistry and drug discovery programs. With a molecular formula of C18H14ClN3O2 and a CAS registry number of 941983-58-0 , it is intended for use by qualified researchers in a controlled laboratory setting. Pyridazine-based scaffolds, like the one in this compound, are recognized as privileged structures in drug design due to their chemical stability, synthetic feasibility, and affinity for various biological targets . Research into analogous compounds has highlighted the significant role of the pyridazine head group in biological activity . Specifically, related molecular frameworks are under investigation for their potential as kinase inhibitors, such as VEGFR-2 inhibitors relevant to anti-angiogenesis research , and as novel agents against infectious diseases . The structure of this compound, which includes a benzamide core linked to a methoxypyridazine moiety, makes it a valuable building block for constructing diverse compound libraries and for conducting structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the handling and use of this substance.

Properties

IUPAC Name

2-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2/c1-24-17-11-10-16(21-22-17)12-6-8-13(9-7-12)20-18(23)14-4-2-3-5-15(14)19/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBNQFQEGMWIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidation states of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, biological activities, and applications:

Compound Name Substituents (Benzamide) Substituents (Phenyl) Biological Activity Application References
Target Compound 2-Cl 4-(6-Methoxypyridazin-3-yl) Not explicitly reported Research chemical -
Vismodegib (GDC-0449) 2-Cl, 4-(Methylsulfonyl) 4-Cl, 3-(Pyridin-2-yl) Hedgehog pathway inhibition Cancer therapy [6, 10, 12]
Triflumuron 2-Cl 4-(Trifluoromethoxy)phenyl Chitin synthesis inhibition Insecticide [4, 7]
ZINC2074818 2-Cl, 4-Nitro 4-(6-Methylbenzothiazol-2-yl) Antimicrobial/antitumor (predicted) Research chemical [11]
3d (N-Phenylbenzamide derivative) 3-Cl, 4-Picolinimidamido 2-Cl, 4-Picolinimidamido Antimitotic activity Kinase inhibition studies [1]

Key Structural and Functional Insights:

Vismodegib (GDC-0449) :

  • The methylsulfonyl group enhances polarity and oral bioavailability, while the pyridinyl substituent facilitates binding to the Hedgehog pathway receptor Smoothened .
  • Salts of Vismodegib (e.g., with hydrobromic acid) improve crystallinity and stability, critical for pharmaceutical formulations .

Triflumuron :

  • The trifluoromethoxy group and urea linkage confer potent insecticidal activity by disrupting chitin biosynthesis in insects .

Compound 3d :

  • Dual picolinimidamido groups enhance binding to tubulin or kinase targets, as observed in antimitotic assays .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Vismodegib Triflumuron ZINC2074818
Molecular Weight ~357.8 g/mol (estimated) 464.3 g/mol 370.7 g/mol 439.9 g/mol
LogP (Predicted) ~2.5 ~3.8 ~3.2 ~3.5
Solubility Moderate (methoxy group) Low (methylsulfonyl) Low (trifluoromethoxy) Low (nitro group)
Melting Point Not reported 179–181°C Not reported Not reported
  • Vismodegib: Exhibits nonlinear pharmacokinetics due to low aqueous solubility, addressed via salt formulations .
  • Triflumuron : High lipophilicity (logP ~3.2) supports its use as a systemic insecticide .

Biological Activity

2-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. Its unique structural characteristics, including a chloro substituent and a methoxy-pyridazine moiety, suggest significant biological activity, particularly in inhibiting cancer cell proliferation and angiogenesis.

Structural Characteristics

The compound's structure can be represented as follows:

  • Molecular Formula : C16H15ClN2O
  • IUPAC Name : this compound

This structure features:

  • A chloro group at the 2-position of the benzamide.
  • A methoxy group attached to the pyridazine ring.
  • A phenyl ring that enhances lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression. Preliminary studies indicate that the compound may exert its effects through:

  • Inhibition of DNA-dependent protein kinase (DNA-PK) : This enzyme is crucial for DNA repair mechanisms. Inhibiting DNA-PK can lead to increased DNA double-strand breaks, promoting apoptosis in cancer cells.
  • Antiangiogenic properties : Similar compounds have shown significant inhibition of angiogenic processes, which are vital for tumor growth and metastasis.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that derivatives of benzamide with similar structures exhibited potent anticancer effects by inducing apoptosis in various cancer cell lines. The presence of the pyridazine moiety significantly enhanced these effects due to improved binding affinity to target proteins involved in cell survival pathways .
  • Antimicrobial Potential :
    • While primarily focused on anticancer properties, research also indicates potential antimicrobial activity against Gram-positive bacteria. The structure's lipophilicity allows for effective penetration of bacterial membranes, suggesting possible use as an antimicrobial agent .
  • Quantitative Structure-Activity Relationship (QSAR) :
    • QSAR analyses have been employed to predict the biological activity of similar chloroacetamide derivatives. These studies highlight the influence of substituent positions on the phenyl ring on antimicrobial efficacy and overall biological activity .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/MechanismObserved EffectReference
AnticancerCancer cell linesInduction of apoptosis
AntiangiogenicEndothelial cellsInhibition of angiogenesis
AntimicrobialStaphylococcus aureusModerate effectiveness
Escherichia coliLess effective

Q & A

Basic: What synthetic strategies are employed for 2-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide, and how are yields optimized?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Alkylation : Reacting nitrophenol derivatives with chlorinated benzyl bromides (e.g., 4-chlorobenzyl bromide) under basic conditions .
  • Reduction : Using methods like catalytic hydrogenation or B-type reduction to convert nitro groups to amines .
  • Benzoylation : Coupling intermediates with chlorinated benzoyl chlorides (e.g., 2-chlorobenzoyl chloride) in the presence of a base (e.g., triethylamine) .
    Yield Optimization :
  • HPLC Purification : Final products are purified via reverse-phase HPLC, achieving yields of 54–76% depending on substituents .
  • Reagent Stoichiometry : Excess benzoyl chloride (1.2–1.5 equivalents) ensures complete acylation .

Basic: How is the structural integrity of this compound confirmed experimentally?

Answer:

  • 1H NMR : Key peaks include aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). For example, the methoxy signal in the pyridazine ring appears at δ 3.92 ppm .
  • ESI-MS : Molecular ion peaks (e.g., [M+H]+ at m/z 406.89) confirm the molecular weight .
  • FTIR : Stretching vibrations for amide C=O (1650–1680 cm⁻¹) and aromatic C-Cl (750–800 cm⁻¹) are observed .

Advanced: How do reaction conditions influence the stereochemistry and purity of intermediates?

Answer:

  • Temperature : Lower temperatures (0–5°C) during benzoylation minimize side reactions (e.g., hydrolysis of the acyl chloride) .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates, while ethers (THF) improve nucleophilicity in coupling steps .
  • Reaction Time : Prolonged stirring (>12 hr) ensures complete conversion in SNAr reactions involving pyridazine rings .

Advanced: What methodologies are used to evaluate its biological activity in cancer research?

Answer:

  • Kinase Inhibition Assays : IC50 values are determined using ATP-binding assays (e.g., ADP-Glo™ Kinase Assay) against targets like EGFR or MET .
  • Cellular Apoptosis Studies : Flow cytometry with Annexin V/PI staining quantifies apoptosis in cancer cell lines (e.g., A549 or HeLa) .
  • In Vivo Models : Xenograft studies in mice evaluate tumor growth inhibition, with dosing adjusted based on pharmacokinetic data (e.g., t1/2 = 8–12 hr) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

  • Dose-Response Analysis : Compare EC50 values under standardized conditions (e.g., 10% FBS in media vs. serum-free) to account for protein binding .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., demethylated derivatives) that may contribute to observed discrepancies .
  • Target Selectivity Screening : Use kinome-wide profiling (e.g., KINOMEscan) to rule off-target effects .

Advanced: What computational approaches predict its interaction with biological targets?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses in SMO or Hedgehog pathway proteins (e.g., PDB: 5V61) .
  • MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes, with RMSD <2 Å indicating robust binding .
  • QSAR Models : CoMFA/CoMSIA correlates substituent effects (e.g., methoxy vs. chloro) with bioactivity .

Advanced: How is the compound’s stability assessed under physiological conditions?

Answer:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) for 24 hr; quantify degradation via HPLC (e.g., <5% degradation at pH 7.4) .
  • Plasma Stability : Human plasma incubation (37°C, 1 hr) followed by protein precipitation and LC-MS analysis .
  • Photodegradation : Expose to UV light (254 nm) and monitor by UV-Vis spectroscopy (λmax shifts indicate structural breakdown) .

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